![molecular formula C11H10N2O2 B2679577 N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide CAS No. 1156158-32-5](/img/structure/B2679577.png)

N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide

Overview

Description

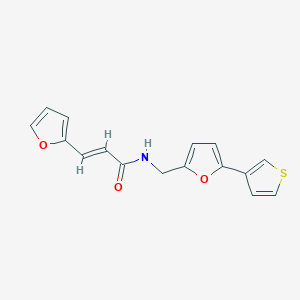

“N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used in scientific research and exhibits high complexity due to its complex structure.

Molecular Structure Analysis

The molecular structure of “N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the search results.Scientific Research Applications

Polymer Synthesis and Applications

Research into the organocatalytic conjugate-addition polymerization of acrylic monomers highlights the significance of N-heterocyclic carbenes (NHCs) in mediating these reactions. This process is crucial for developing bioplastics with a narrow range of molecular weights, demonstrating an exquisite selectivity of NHC structure for promoting polymerization over other types of reactions. Such advancements are pivotal for the synthesis of materials with tailored properties for specific applications (Zhang et al., 2013).

Biological Interactions and Medicinal Chemistry

The metabolism of acrylamide and acrylonitrile in mice has been extensively studied, highlighting the role of cytochrome P450 enzymes. Such studies are essential for understanding the biological transformations of these compounds and their implications for human health and safety (Sumner et al., 1999).

Advanced Materials and Chemical Synthesis

Research on the cyclopropanation of electron-deficient alkenes using specific catalysts provides insight into the mechanisms of these reactions and their potential applications in synthetic chemistry. Such studies are instrumental in developing new methodologies for constructing complex molecular architectures (Chirila et al., 2018).

Supramolecular Chemistry and Sensor Development

Investigations into color indicator systems for supramolecular polymer chemistry have led to the development of phenolphthalein-containing thermo- and pH-sensitive copolymers. These materials, which can undergo complexation and decomplexation with β-cyclodextrins, offer new avenues for creating smart materials responsive to environmental stimuli (Fleischmann & Ritter, 2013).

Mechanism of Action

The mechanism of action of “N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide” is not fully understood. A study on a similar compound, N-methylbenzo[d]oxazol-2-amine, showed anthelmintic activity. Molecular docking analysis suggested that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets of the compound .

Future Directions

There is an urgent need to develop novel anthelmintic compounds. According to a previous report, N-methylbenzo[d]oxazol-2-amine showed anthelmintic activity and low cytotoxicity . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-10-9(6-8)12-7(2)15-10/h3-6H,1H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHLZBZHBNXPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)

![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)